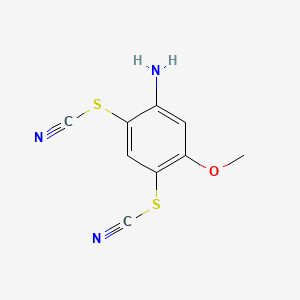

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate)

Beschreibung

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) is a thiocyanate-functionalized aromatic compound characterized by a central benzene ring substituted with an amino group (–NH₂) at position 4, a methoxy group (–OCH₃) at position 6, and two thiocyanate (–SCN) groups at positions 1 and 3. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, material science, and organic synthesis. The compound’s reactivity is influenced by the electron-donating amino and methoxy groups, which enhance the nucleophilicity of adjacent positions, facilitating interactions with metal ions or electrophilic reagents .

Eigenschaften

IUPAC Name |

(2-amino-4-methoxy-5-thiocyanatophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS2/c1-13-7-2-6(12)8(14-4-10)3-9(7)15-5-11/h2-3H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPLEDFTLRJLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)SC#N)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) typically involves the reaction of 4-amino-6-methoxybenzene-1,3-diol with thiocyanate reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a catalyst like triethylamine to facilitate the formation of the thiocyanate groups.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiocyanate groups to thiol groups.

Substitution: The amino and methoxy groups can participate in substitution reactions with other electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) typically involves the reaction of 4-amino-6-methoxybenzenethiol with thiocyanate sources. The resulting compound can be characterized using techniques such as:

- Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Helps in understanding the molecular structure.

- Mass Spectrometry : Assists in determining molecular weight and structure.

Anticancer Properties

Research indicates that thiourea derivatives, including those derived from 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate), exhibit promising anticancer activities. For instance:

- Cytotoxicity against Cancer Cell Lines : Studies have shown that various derivatives can inhibit the proliferation of cancer cell lines such as HEPG2, HeLa, and MOLT-4. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiourea derivatives are known for their efficacy against a range of pathogens, making them potential candidates for developing new antimicrobial agents. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate). These compounds can scavenge free radicals and protect cellular components from oxidative damage, which is crucial in preventing various diseases linked to oxidative stress .

Environmental Applications

Beyond biological applications, thiourea derivatives have been investigated for their use in environmental science:

- Pesticides and Herbicides : Certain derivatives demonstrate herbicidal and fungicidal properties, making them suitable for agricultural applications .

- Sensors : Conducting polymers based on thiourea derivatives have been developed for sensing inorganic ions and cations, showcasing their versatility in environmental monitoring .

Anticancer Activity Evaluation

In a notable study, a series of thiourea derivatives were synthesized from 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) and evaluated for their anticancer activity against several cell lines. The results indicated that specific modifications to the thiourea structure significantly enhanced cytotoxic effects, particularly against human liver cancer cells (HEPG2) with an EC50 value indicating potent activity .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between synthesized derivatives and target proteins involved in cancer progression. This computational approach helps predict the efficacy of these compounds as potential therapeutic agents by analyzing their affinity towards specific biological targets .

Data Table: Overview of Biological Activities

Wirkmechanismus

The mechanism of action of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) involves its interaction with specific molecular targets. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Properties

Key Observations:

- Electron-Donating Substituents: The amino and methoxy groups in the target compound enhance its electron density compared to simpler thiocyanate derivatives like 3-phenyl-5-(2-thienoyl)-1,3,4-thiadiazole, which lacks such substituents .

- Coordination Capacity: Unlike monothiocyanate compounds (e.g., arylthioureas in ), the dual –SCN groups in the target compound enable chelation with transition metals, akin to dinuclear Cu(II) complexes with Schiff bases .

Thermal and Chemical Stability

Table 2: Thermal Decomposition Data

Key Observations:

- The target compound is expected to exhibit moderate thermal stability, comparable to arylthioureas but less robust than dinuclear Cu(II) complexes, which retain structure up to 300°C .

- Unlike Cu(II) complexes, which yield metal oxides (CuO) upon combustion, the sulfur-rich structure of the target compound may produce sulfated residues.

Biologische Aktivität

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) is a compound of interest due to its potential biological activities. Thiocyanates are known for their diverse biological properties, including antimicrobial, anticancer, and antioxidant effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound can be synthesized through various methods involving thiocyanation reactions. The general approach includes the reaction of an appropriate aromatic amine with thiocyanate sources under controlled conditions. The compound's structure can be represented as follows:

This structure indicates the presence of both amino and methoxy groups, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing thiocyanate groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiocyanates can inhibit the growth of various bacterial strains. A study on similar compounds demonstrated that they effectively inhibited pathogenic bacteria such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) | E. coli | 15 |

| 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) | S. aureus | 18 |

Anticancer Properties

The anticancer potential of 4-amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) has been explored in vitro against various cancer cell lines. Notably, compounds with similar structures have shown cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A comparative study found that related thiocyanate derivatives exhibited IC50 values in the micromolar range against these cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

The biological activity of this compound is believed to stem from its ability to induce oxidative stress in cells, leading to apoptosis in cancer cells. Thiocyanates are known to generate reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at a university evaluated the antimicrobial effects of various thiocyanate compounds, including 4-amino-6-methoxybenzene-1,3-diyl bis(thiocyanate). The results indicated a strong correlation between the concentration of the compound and its antibacterial activity.

- Cytotoxicity Against Cancer Cells : In a laboratory setting, the compound was tested against several cancer cell lines. The findings showed that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.